Methyl 3-(methyl(pentan-3-yl)amino)propanoate
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Overview
Description
Methyl 3-(methyl(pentan-3-yl)amino)propanoate: is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.27924 g/mol . This compound is characterized by its ester functional group and a substituted amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methyl(pentan-3-yl)amino)propanoate typically involves the esterification of 3-(methyl(pentan-3-yl)amino)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(methyl(pentan-3-yl)amino)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-(methyl(pentan-3-yl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(methyl(pentan-3-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which then interacts with its target. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate
- Methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate
Uniqueness
Methyl 3-(methyl(pentan-3-yl)amino)propanoate is unique due to its specific substitution pattern on the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-[methyl(pentan-3-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-9(6-2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3 |
InChI Key |
BIPIORYCMGBKEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(C)CCC(=O)OC |
Origin of Product |
United States |
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